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Compound of Interest

Compound Name: O-(mesitylsulfonyl)hydroxylamine

Cat. No.: B1247570

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral characteristics of O-
(mesitylsulfonyl)hydroxylamine (MSH), a versatile and reactive aminating agent used in
organic synthesis. Due to its inherent instability, this document compiles predicted spectral data
based on its known structure, alongside detailed, generalized experimental protocols for
acquiring such data. This guide is intended to assist researchers in the identification,
characterization, and safe handling of this important synthetic intermediate.

Chemical Structure and Properties
e |[UPAC Name: O-(mesitylsulfonyl)hydroxylamine

e Synonyms: MSH, Amino 2,4,6-trimethylbenzenesulfonate

o CAS Number: 36016-40-7

e Molecular Formula: CoH13NO3S

e Molecular Weight: 215.27 g/mol [1]

o Appearance: Pale yellow to pale beige oil or white solid
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e Melting Point: 93-94 °C[2]

» Solubility: Very soluble in diethyl ether, chloroform, dichloromethane, benzene, ethanol, and
THF; insoluble in water and petroleum ether.[2]

Safety Note: O-(mesitylsulfonyl)hydroxylamine is a high-energy compound and has the
potential to be explosive.[3] It is reported to decompose rapidly at room temperature and
should be prepared immediately before use and not stored.[2] All handling should be
conducted with appropriate personal protective equipment (PPE) and behind a safety shield.

Predicted Spectral Data

Due to the reactive nature of O-(mesitylsulfonyl)hydroxylamine, obtaining and publishing
high-resolution spectra can be challenging. The following tables summarize the predicted
spectral data based on the compound's structure and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted *H NMR Spectral Data

Chemical Shift (8)

Multiplicity Integration Assignment

Ppm

Aromatic H (meta to
~7.0 S 2H

SO2)
~5.0 brs 2H NH:z

Aromatic CHs (ortho
~2.6 s 6H

to SO2)

Aromatic CHs (para to
~2.3 S 3H

SO2)

Predicted solvent: CDCIz

Table 2: Predicted 3C NMR Spectral Data
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Chemical Shift (6) ppm

Assignment

~143 Aromatic C (para to SO2)
~140 Aromatic C (ipso to SO2)
~132 Aromatic C (ortho to SO2)
~130 Aromatic C (meta to SOz)
~23 Aromatic CHs (ortho to SO2)
~21 Aromatic CHs (para to SO2)

Predicted solvent: CDCIs

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm—?)

Intensity

Assignment

3400-3200 Medium, Broad N-H stretch (amine)
3100-3000 Medium Aromatic C-H stretch
2980-2850 Medium Aliphatic C-H stretch (methyl)

1600-1585, 1500-1400

Medium-Strong

Aromatic C=C ring stretches

S=0 asymmetric stretch

1370-1350 Strong
(sulfonyl)
S=0 symmetric stretch
1180-1160 Strong
(sulfonyl)
900-800 Strong S-O stretch
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
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miz Interpretation

215.06 [M]*, Molecular ion

199 [M-O]*

183 [M-O-NH2]*, Mesitylenesulfonyl cation
119 [Mesityl]*

91 Tropylium ion

32 [NH20]*

Experimental Protocols

The following are generalized protocols for acquiring spectral data for a reactive compound like
O-(mesitylsulfonyl)hydroxylamine. Instrument parameters should be optimized for the
specific instrument being used.

NMR Spectroscopy

e Sample Preparation:
o Due to the compound's instability, prepare the sample immediately after synthesis.

o Weigh approximately 5-10 mg of freshly prepared O-(mesitylsulfonyl)hydroxylamine
into a clean, dry NMR tube.

o Add approximately 0.6 mL of deuterated chloroform (CDCIs) or another suitable
deuterated solvent in which the compound is soluble.

o Gently agitate the tube to dissolve the sample.
e Instrument Parameters (*H NMR):
o Spectrometer: 400 MHz or higher field strength.

o Pulse Program: Standard single-pulse sequence (e.g., zg30).
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[e]

Acquisition Time: 2-3 seconds.

o

Relaxation Delay: 1-2 seconds.

[¢]

Number of Scans: 16-64, depending on sample concentration.

[¢]

Temperature: Room temperature.

e Instrument Parameters (33C NMR):
o Spectrometer: 100 MHz or higher.
o Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
o Acquisition Time: 1-2 seconds.
o Relaxation Delay: 2-5 seconds.
o Number of Scans: 1024 or more, as 3C is less sensitive.

o Temperature: Room temperature.

IR Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):
o Ensure the ATR crystal is clean.

o Place a small amount of the solid O-(mesitylsulfonyl)hydroxylamine directly onto the
ATR crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the
crystal.

e Instrument Parameters:
o Technique: Fourier Transform Infrared (FTIR) with an ATR accessory.

o Spectral Range: 4000-400 cm~1.
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o Resolution: 4 cm™1.
o Number of Scans: 16-32.

o Background: A background spectrum of the clean, empty ATR crystal should be collected
prior to sample analysis.

Mass Spectrometry

e Sample Preparation:

o Prepare a dilute solution (approximately 1 mg/mL) of the freshly synthesized compound in
a suitable volatile solvent such as acetonitrile or dichloromethane.

e Instrument Parameters (Electrospray lonization - ESI):
o lonization Mode: Positive ion mode is likely to be most effective.

o Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a
low flow rate (e.g., 5-10 puL/min).

o Capillary Voltage: 3-4 kV.
o Nebulizer Gas (N2): Adjust for a stable spray.

o Drying Gas (N2): Set to a temperature and flow rate that aids desolvation without causing
thermal decomposition (e.g., 150-250 °C).

o Mass Range: Scan from m/z 50 to 500.

Synthesis Workflow

The most common synthesis of O-(mesitylsulfonyl)hydroxylamine involves the hydrolysis of
an acetohydroxamate precursor. This workflow can be visualized as follows:
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Caption: Synthesis of O-(mesitylsulfonyl)hydroxylamine.

This guide provides a foundational understanding of the spectral properties of O-
(mesitylsulfonyl)hydroxylamine. Researchers are encouraged to use this information in
conjunction with their own experimentally obtained data for accurate characterization. Given
the compound's hazardous nature, all experimental work should be conducted with extreme
caution and adherence to institutional safety protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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